2,5-Dibromo-1,3-dichlorobenzene

Descripción general

Descripción

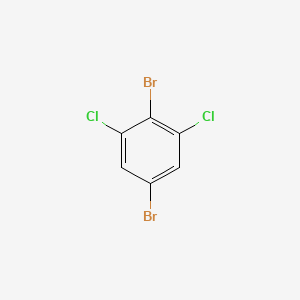

2,5-Dibromo-1,3-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 2,5 and 1,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dibromo-1,3-dichlorobenzene can be synthesized through several methods. One common method involves the bromination and chlorination of benzene derivatives. For instance, starting with 2,6-dichloroaniline, the compound can be synthesized through a series of reactions involving bromination and chlorination under controlled conditions . The reaction typically requires the use of bromine and chlorine reagents in the presence of catalysts and specific reaction conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromo-1,3-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and catalysts like iron(III) chloride are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential reagents for this reaction.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the desired substituents.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,5-Dibromo-1,3-dichlorobenzene has the molecular formula CHBrCl. Its structure features two bromine atoms and two chlorine atoms substituted at the 2,5 and 1,3 positions of the benzene ring, respectively. This unique configuration enhances its reactivity and utility in various chemical reactions.

Applications in Scientific Research

1. Organic Synthesis

- Building Block : this compound serves as a crucial building block in organic chemistry. It is utilized in synthesizing complex aromatic compounds through various reactions such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling) .

2. Pharmaceutical Development

- Drug Intermediates : The compound is valuable in pharmaceutical research for modifying drug candidates to enhance their biological activity. Its halogenated structure allows for the development of compounds with improved efficacy and selectivity .

3. Material Science

- Polymer Production : It is used in creating advanced materials, including polymers and coatings that exhibit enhanced thermal and chemical resistance. This application is particularly relevant in industries requiring durable materials .

4. Environmental Research

- Pollutant Degradation : Studies have indicated that this compound can be involved in environmental remediation efforts. Its potential for degrading pollutants makes it significant for sustainability initiatives .

5. Analytical Chemistry

- Standard Reference : In analytical chemistry, this compound is employed as a standard for detecting and quantifying halogenated compounds in environmental samples. This application aids regulatory compliance and environmental monitoring .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex aromatic compounds | Versatile reactivity |

| Pharmaceutical Development | Intermediate for drug modification | Enhanced biological activity |

| Material Science | Production of polymers and coatings | Improved durability |

| Environmental Research | Potential for pollutant degradation | Supports sustainability efforts |

| Analytical Chemistry | Standard reference for quantifying halogenated compounds | Aids in regulatory compliance |

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted by the Hawaii Department of Health examined sites contaminated with dibrominated compounds, including this compound. The findings indicated potential risks to human health and the environment if these compounds are not properly managed. The study emphasized the need for effective remediation strategies to mitigate these risks .

Case Study 2: Pharmacokinetics Study

Research into the metabolic pathways of this compound revealed that it is primarily metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C9). This metabolism leads to various metabolites that may exhibit different biological activities, highlighting the compound's relevance in drug development .

Mecanismo De Acción

The mechanism of action of 2,5-dibromo-1,3-dichlorobenzene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards electrophiles and nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Dibromobenzene

- 1,3-Dibromobenzene

- 1,4-Dibromobenzene

- 2,4-Dibromo-1,3-dichlorobenzene

Uniqueness

2,5-Dibromo-1,3-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at specific positions on the benzene ring allows for selective reactions that are not possible with other isomers or similar compounds .

Actividad Biológica

Overview

2,5-Dibromo-1,3-dichlorobenzene (C6H2Br2Cl2) is a halogenated aromatic compound characterized by the substitution of two bromine atoms at the 2 and 5 positions and two chlorine atoms at the 1 and 3 positions on a benzene ring. This unique substitution pattern imparts distinct chemical properties that are significant in various biological and environmental studies.

The compound exhibits electrophilic aromatic substitution reactions due to the presence of halogens, which enhance the reactivity of the benzene ring. The halogen atoms can participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogenated structure allows for:

- Electrophilic Attack : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.

- Disruption of Cellular Processes : By modifying proteins or nucleic acids, it may interfere with normal cellular functions, potentially leading to cytotoxic effects.

Biological Activity and Toxicity

Research indicates that halogenated aromatic compounds, including this compound, can exhibit varying degrees of toxicity. The following effects have been documented:

Case Studies

- Environmental Impact : A study conducted on contaminated soil and groundwater indicated that halogenated compounds like this compound pose significant environmental hazards. The compound's persistence in soil and potential for bioaccumulation were highlighted as concerns for ecological health .

- Health Risk Assessment : The Hawaii Department of Health has included guidelines for evaluating health risks associated with exposure to this compound in contaminated sites. Their findings suggest that chronic exposure could lead to non-cancer health risks based on established reference doses .

Research Findings

Recent research has focused on the synthesis and application of halogenated compounds in medicinal chemistry. Notable findings include:

- Synthesis Applications : this compound is utilized as a building block for synthesizing more complex organic molecules used in pharmaceuticals .

- Biological Studies : Investigations into its effects on human cell lines revealed that it could induce apoptosis through oxidative mechanisms .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H2Br2Cl2 |

| Molecular Weight | 267.83 g/mol |

| Toxicity Classification | Harmful if swallowed or inhaled |

| Environmental Persistence | Moderate |

| Carcinogenic Potential | Under investigation |

Propiedades

IUPAC Name |

2,5-dibromo-1,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZMNZRVGVVRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304878 | |

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19393-97-6 | |

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.